BenchChemオンラインストアへようこそ!

S-(+)-GABOB

GABA receptor pharmacology enantioselectivity stereochemistry-activity relationship

Select S-(+)-GABOB for studies requiring GABA-A biased activation or endogenous neurotransmitter pathway profiling. This S-enantiomer delivers preferential GABA-A receptor affinity (S>R), strictly distinguishing its action from R-(-)-GABOB (GABA-B/C biased) or racemic RS-GABOB, which shows inferior blood-brain barrier penetration. Picking the wrong enantiomer reverses target engagement and compromises data integrity. Verify ≥97% chiral purity to ensure receptor subtype selectivity and reproducible brain penetration kinetics in your cross-enantiomer or antiepileptic efficacy models.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 7013-05-0
Cat. No. B1674389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-GABOB
CAS7013-05-0
SynonymsGABOB;  β-hydroxy-GABA;  beta-hydroxy-GABA;  γ-Amino-β-hydroxybutyric acid;  brand names Gamibetal, Gabomade, Aminoxan, Bogil, Diastal, Gabimex, Gaboril, Kolpo.
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CN)O)C(=O)O
InChIInChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
InChIKeyYQGDEPYYFWUPGO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-(+)-GABOB (CAS 7013-05-0): Endogenous GABA Metabolite with Enantiomer-Dependent Receptor Pharmacology


S-(+)-GABOB (CAS 7013-05-0), the S-enantiomer of 4-amino-3-hydroxybutanoic acid, is an endogenous chiral metabolite of the neurotransmitter γ-aminobutyric acid (GABA) . It functions as a full agonist at GABA receptors and exhibits enantiomer-dependent pharmacological activity, with the S-(+)-enantiomer demonstrating preferential affinity for GABA-A receptors relative to its R-(-) counterpart [1]. The compound has been clinically used as an anticonvulsant for epilepsy treatment in Europe, Japan, and Mexico . The molecule contains a single chiral center, making stereochemical purity a critical determinant of receptor binding selectivity and downstream therapeutic effect [1].

Why S-(+)-GABOB Cannot Be Substituted with Racemic RS-GABOB or R-(-)-GABOB Without Consequence


Substituting S-(+)-GABOB with racemic RS-GABOB or the R-(-)-enantiomer introduces pharmacologically distinct species that alter receptor subtype activation profiles and brain penetration characteristics. The enantiomers of GABOB exhibit reversed enantioselectivity across GABA receptor subtypes: S-(+)-GABOB shows greater potency at GABA-A receptors (S>R), whereas R-(-)-GABOB demonstrates greater potency at both GABA-B and GABA-C receptors (R>S) [1]. Furthermore, racemic RS-GABOB demonstrates significantly reduced brain incorporation compared to optically pure enantiomers, with documented inferior blood-brain barrier penetration [2]. This receptor-subtype inversion and differential brain bioavailability mean that generic substitution with racemic material or the incorrect enantiomer fundamentally alters the pharmacological profile and cannot reproduce the target engagement pattern of S-(+)-GABOB.

S-(+)-GABOB (7013-05-0) Quantitative Differentiation Evidence: Receptor Subtype Selectivity, Brain Penetration, and Clinical Outcomes


Receptor Subtype Enantioselectivity Reversal: S-(+)-GABOB vs R-(-)-GABOB Across GABA-A, GABA-B, and GABA-C Receptors

S-(+)-GABOB and R-(-)-GABOB exhibit opposite enantioselectivity profiles across the three major GABA receptor subtypes. At GABA-A receptors, S-(+)-GABOB demonstrates greater agonist potency (S>R), whereas at GABA-B and GABA-C receptors, R-(-)-GABOB shows greater potency (R>S). Both enantiomers act as full agonists at human recombinant ρ1 GABA-C receptors, with R-(-)-GABOB being the more potent enantiomer at this subtype [1]. This receptor-subtype-dependent inversion of enantioselectivity means that selecting S-(+)-GABOB specifically biases activation toward GABA-A mediated pathways relative to the R-enantiomer or racemate.

GABA receptor pharmacology enantioselectivity stereochemistry-activity relationship recombinant receptor assay

Differential Brain Incorporation: R-GABOB vs RS-GABOB vs S-GABOB

Brain penetration studies using radiolabeled tracers demonstrate that optically pure R-GABOB achieves greater brain incorporation than both racemic RS-GABOB and optically pure S-GABOB [1]. RS-GABOB, as a racemic compound, shows minimal brain incorporation [1]. This differential brain bioavailability establishes a clear pharmacokinetic distinction among the enantiomeric forms, with R-GABOB > RS-GABOB = S-GABOB in terms of brain penetration capacity.

blood-brain barrier penetration pharmacokinetics brain bioavailability radiolabeled tracer study

Clinical Add-On Therapy Efficacy in Refractory Focal Epilepsy

In a clinical trial of 25 adult patients with severe partial epilepsy refractory to medical treatment (temporal and frontal lobe epilepsy), administration of GABOB 250 mg twice daily for 26 weeks as add-on therapy resulted in 25% of patients achieving a ≥50% reduction in total seizure frequency, with no serious adverse effects related to medication [1]. Baseline seizure frequency and concomitant antiepileptic medication concentrations were maintained without modification during the trial period [1].

epilepsy anticonvulsant add-on therapy seizure frequency reduction

Endogenous Ligand Status and ρ1 GABA-C Receptor Full Agonism

S-(+)-GABOB is an endogenous metabolite of GABA found in the mammalian central nervous system [1]. At human recombinant ρ1 GABA-C receptors, S-(+)-GABOB behaves as a full agonist [2]. This endogenous ligand status distinguishes S-(+)-GABOB from purely synthetic GABAergic compounds such as gabapentin or baclofen, which are not naturally occurring metabolites in human CNS physiology.

endogenous ligand GABA-C receptor ρ1 subunit full agonism

S-(+)-GABOB (CAS 7013-05-0) Evidence-Backed Application Scenarios for Research and Therapeutic Use


Investigating GABA-A Receptor Pharmacology and Subtype-Specific Enantioselectivity

Researchers studying GABA-A receptor pharmacology or comparative GABA receptor subtype profiling should select S-(+)-GABOB as the enantiomer with preferential GABA-A activity (S>R) [1]. This compound enables direct head-to-head comparison with R-(-)-GABOB to probe stereochemical determinants of receptor subtype selectivity. Studies requiring GABA-A-biased activation without concomitant GABA-B/GABA-C potentiation will benefit from S-(+)-GABOB over the R-enantiomer or racemic mixture.

Clinical Add-On Therapy for Treatment-Resistant Focal Epilepsy

Based on clinical evidence demonstrating a 25% responder rate (≥50% seizure frequency reduction) in patients with refractory temporal and frontal lobe epilepsy, S-(+)-GABOB (administered at 250 mg twice daily for 26 weeks) represents a viable add-on therapeutic option [2]. This scenario applies when first-line antiepileptic medications have proven insufficient and an agent with a favorable adverse effect profile is warranted, as the trial reported no serious adverse effects related to medication.

Endogenous GABAergic Signaling Research Requiring Native Metabolite Tools

For investigations of endogenous GABA metabolism, neurotransmitter function, or ρ1 GABA-C receptor physiology, S-(+)-GABOB provides a naturally occurring tool compound [1]. Unlike synthetic GABA analogs (e.g., gabapentin, baclofen), S-(+)-GABOB is an authentic mammalian CNS metabolite, making it appropriate for studies where physiological relevance and endogenous pathway interrogation are prioritized over synthetic compound pharmacology.

Comparative Pharmacokinetic Studies of Brain Bioavailability Across GABAergic Compounds

S-(+)-GABOB serves as a comparator compound in studies examining brain penetration of GABAergic agents. Evidence indicates that S-GABOB exhibits lower brain incorporation than R-GABOB but comparable or greater incorporation than racemic RS-GABOB [3]. Researchers conducting structure-permeability relationship studies or evaluating blood-brain barrier transport mechanisms for small polar amino acid derivatives will find S-(+)-GABOB a valuable reference standard in comparative pharmacokinetic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(+)-GABOB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.